molecular formula C14H23BN2O2 B578654 1-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1233526-60-7

1-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B578654
CAS No.: 1233526-60-7
M. Wt: 262.16
InChI Key: OCBNABJVDPSMQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1233526-60-7) is a boronic ester-functionalized pyrazole derivative widely used in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications. Its molecular formula is C₁₆H₂₄BN₂O₂, with a molecular weight of 287.19 g/mol. The compound features a cyclopentyl group at the 1-position of the pyrazole ring and a pinacol boronate ester at the 4-position. Synthesis routes include coupling 4-pyrazoleboronic acid pinacol ester with bromocyclopentane, achieving yields up to 48% . The compound is commercially available with 97% purity, reflecting its utility in high-throughput drug discovery pipelines .

Properties

IUPAC Name

1-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O2/c1-13(2)14(3,4)19-15(18-13)11-9-16-17(10-11)12-7-5-6-8-12/h9-10,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBNABJVDPSMQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718348
Record name 1-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233526-60-7
Record name 1-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1233526-60-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

1-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that belongs to the pyrazole class of heterocyclic compounds. Pyrazoles are notable for their diverse biological activities and applications in medicinal chemistry, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H26BN3O2C_{17}H_{26}BN_3O_2 with a molecular weight of 315.22 g/mol. The structure contains a pyrazole ring substituted with a cyclopentyl group and a dioxaborolane moiety, which may influence its biological activity through various mechanisms.

Research indicates that pyrazole derivatives can interact with multiple biological targets. The presence of the dioxaborolane group is particularly significant as it may enhance the compound's ability to form stable complexes with biomolecules. This interaction can lead to modulation of enzyme activities and receptor binding.

Enzyme Inhibition

Several studies have demonstrated that pyrazole derivatives can act as inhibitors for various enzymes. For instance:

  • Cyclooxygenase (COX) Inhibition : Similar compounds in the pyrazole class have been shown to inhibit COX enzymes, which play a crucial role in inflammation and pain pathways.
  • Alcohol Dehydrogenase : Some pyrazoles are known to inhibit alcohol dehydrogenase, potentially impacting metabolic pathways involving alcohol.

Biological Activity and Therapeutic Potential

The biological activity of this compound has been explored in various contexts:

Anti-inflammatory Effects

Research has highlighted the potential anti-inflammatory properties of similar pyrazole compounds. The inhibition of COX enzymes can lead to reduced production of pro-inflammatory prostaglandins.

Anticancer Activity

Emerging studies suggest that pyrazole derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms often involve modulation of signaling pathways associated with cell proliferation and survival.

Case Studies

Recent investigations have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Characterization : The compound was synthesized using palladium-catalyzed reactions involving cyclopentyl-substituted pyrazoles. Characterization techniques such as NMR and mass spectrometry confirmed its structure.
  • In vitro Studies : In vitro assays demonstrated that the compound exhibits significant inhibition against COX enzymes compared to control groups. Additionally, cytotoxicity assays indicated potential efficacy against certain cancer cell lines.

Data Table: Biological Activity Summary

Activity TypeMechanismReference
Anti-inflammatoryCOX inhibition
AnticancerInduction of apoptosis
Enzyme inhibitionAlcohol dehydrogenase inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 1-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with structurally related compounds:

Compound Name Substituent Similarity Index Molecular Weight (g/mol) Key Features
1-Cyclobutyl analogue Cyclobutyl 0.97 229.12 Higher ring strain; reduced steric bulk compared to cyclopentyl.
1-Isopropyl analogue (Compound 106) Isopropyl 0.96 260.16 Simplified synthesis (2-iodopropane alkylation); lower lipophilicity.
1-(tert-Butyl) analogue tert-Butyl 0.95 258.19 Enhanced steric hindrance; potential for improved metabolic stability.
1-Cyclopropyl analogue Cyclopropyl 234.10 Smaller ring size; increased reactivity in cross-coupling reactions.
1-(2-Fluorocyclopropyl) analogue 2-Fluorocyclopropyl 252.12 Fluorine inclusion enhances electronegativity and target binding affinity.
1-Methyl-4-phenyl analogue Methyl + phenyl 284.16 Aromatic phenyl group improves π-π stacking interactions.

Notes:

  • The cyclopentyl group in the target compound balances steric bulk and lipophilicity, optimizing membrane permeability and solubility compared to smaller (cyclopropyl) or bulkier (tert-butyl) substituents .
  • The isopropyl analogue (Compound 106) requires prolonged reaction times (72 hours) with excess 2-iodopropane, whereas the cyclopentyl derivative achieves moderate yields under milder conditions .

Preparation Methods

Cycloaddition of Sydnones and Alkynes

The [3+2] cycloaddition between sydnones and alkynes provides a regioselective route to polysubstituted pyrazoles. For example, 2-alkynyl-1,3-dithianes react with sydnones under base-mediated conditions to form pyrazoles with excellent regiocontrol. This method avoids the traditional limitations of mixed regioisomers, achieving >95% selectivity for the 1,3,4,5-substituted pyrazole framework.

Mechanistic Insight : The umpolung reactivity of 2-alkynyl-1,3-dithianes enables nucleophilic attack on the sydnone, followed by cyclization and aromatization. The dithianyl group acts as a traceless directing group, which can be removed post-cyclization.

Condensation of Hydrazines and 1,3-Dicarbonyl Compounds

Classical pyrazole synthesis involves condensing hydrazines with 1,3-dicarbonyl precursors. For instance, phenylhydrazine reacts with acetylenediones to yield 3,5-disubstituted pyrazoles, though this method often produces regioisomeric mixtures (e.g., 3:2 ratio). Modifications using α-benzotriazolylenones improve regioselectivity, enabling access to 1,3,4,5-tetrasubstituted derivatives in 50–94% yields.

Introduction of the Cyclopentyl Group

Alkylation of Pyrazole Intermediates

The cyclopentyl group is introduced via alkylation of a pre-formed pyrazole intermediate. A common strategy involves treating 4-iodopyrazole with cyclopentyl bromide in the presence of a base such as sodium hydride (NaH). For example, the patent CN103601749A details:

  • Iodination : Pyrazole reacts with iodine and hydrogen peroxide in ethanol to form 4-iodopyrazole (80% yield).

  • Alkylation : 4-iodopyrazole undergoes N-alkylation with cyclopentyl bromide using NaH in DMF at 0°C, yielding 1-cyclopentyl-4-iodo-1H-pyrazole (75% yield).

Key Considerations :

  • Polar aprotic solvents (DMF, THF) enhance reaction rates.

  • Steric hindrance from bulky alkyl halides may necessitate elevated temperatures or prolonged reaction times.

Installation of the Boronic Ester Moiety

Miyaura Borylation of 4-Iodopyrazoles

The Miyaura borylation reaction converts aryl/vinyl halides to boronic esters using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst. Applied to 1-cyclopentyl-4-iodo-1H-pyrazole, this step installs the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group:

Procedure :

  • Catalyst : PdCl₂(dppf) or Pd(PPh₃)₄ (1–5 mol%)

  • Base : KOAc (2.0 equiv)

  • Conditions : 80–100°C in dioxane or THF for 12–24 hours.

Yield : 43–68%, depending on substrate purity and catalyst loading.

Mechanism : Oxidative addition of Pd⁰ to the C–I bond forms a Pd²⁺ intermediate, which undergoes transmetallation with B₂pin₂. Reductive elimination releases the boronic ester.

Alternative Boron Sources

While B₂pin₂ is standard, HBpin (pinacolborane) can also be used under modified conditions. However, HBpin may require higher catalyst loadings (10 mol% Pd) and longer reaction times.

Multi-Step Synthesis Approaches

Integrated Route from Pyrazole

A representative three-step synthesis from pyrazole is summarized below:

StepReactionReagents/ConditionsYield
1IodinationI₂, H₂O₂, EtOH, 20–70°C80%
2AlkylationCyclopentyl bromide, NaH, DMF, 0°C75%
3Miyaura BorylationB₂pin₂, PdCl₂(dppf), KOAc, dioxane, 100°C43%

Data compiled from CN103601749A and Miyaura protocol optimizations.

Comparative Analysis of Methods

Regioselectivity Challenges

Traditional hydrazine-dicarbonyl condensations suffer from poor regiocontrol (e.g., 3:2 isomer ratios). In contrast, sydnone-alkyne cycloadditions achieve >95% regioselectivity, making them preferable for constructing the pyrazole core.

Functional Group Tolerance

The Miyaura borylation exhibits broad compatibility with esters, nitriles, and carbonyl groups. However, strongly electron-withdrawing groups (e.g., NO₂) may require adjusted Pd catalysts (e.g., Pd(OAc)₂) .

Q & A

Q. What are the established synthetic routes for preparing 1-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) or direct borylation of pre-functionalized pyrazole intermediates. Key steps include:

Cyclopentyl Group Introduction : Alkylation of pyrazole precursors using cyclopentyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

Boronic Ester Formation : Reaction with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd catalysts (e.g., Pd(dppf)Cl₂) and ligands, often in THF or dioxane at 80–100°C .

  • Example Protocol :

  • React 1-cyclopentyl-4-iodo-1H-pyrazole with B₂Pin₂ (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and KOAc (3 eq) in dioxane at 90°C for 12 hours. Purify via silica gel chromatography (hexane/EtOAc) .

    • Table 1 : Comparison of Synthetic Methods
SubstituentMethodCatalystYield (%)Reference
CyclopentylSuzuki CouplingPd(dppf)Cl₂65–75
MethylDirect BorylationPd(OAc)₂/XPhos80–85
BenzylCross-CouplingPd(PPh₃)₄70

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole ring and cyclopentyl substitution (e.g., cyclopentyl protons appear as multiplet at δ 1.5–2.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₂₅BN₂O₂: calc. 276.18, observed 276.19) .
  • HPLC-PDA : Assess purity (>95% for pharmacological studies) using C18 columns (ACN/water gradient) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields during borylation?

  • Methodological Answer : Low yields often arise from catalyst deactivation or impurities in starting materials . Strategies include:

Catalyst Screening : Test Pd(OAc)₂/XPhos for higher turnover vs. Pd(dppf)Cl₂ .

Solvent Optimization : Replace dioxane with degassed THF to enhance solubility of boron reagents .

Additives : Use 1–2 eq of KOAc to stabilize reactive intermediates .

  • Case Study : Switching from Pd(dppf)Cl₂ to Pd(OAc)₂/XPhos increased yields from 65% to 82% in analogous compounds .

Q. How should contradictions in reported biological activity data (e.g., enzyme inhibition vs. no effect) be addressed?

  • Methodological Answer : Discrepancies may stem from:

Assay Conditions : Variations in buffer pH, temperature, or co-solvents (e.g., DMSO concentration >1% can denature proteins) .

Compound Purity : Impurities (e.g., residual Pd) may cause false positives. Validate purity via ICP-MS for Pd (<10 ppm) .

Target Selectivity : Perform counter-screens against related enzymes (e.g., kinase panels) to rule off-target effects .

  • Table 2 : Biological Activity Data Comparison
StudyTargetIC₅₀ (µM)Purity (%)Assay ConditionsReference
AKinase X0.598pH 7.4, 25°C
BKinase X>1090pH 7.0, 37°C

Q. What strategies improve the stability of this compound in long-term storage?

  • Methodological Answer :
  • Storage Conditions : Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent boronic ester hydrolysis .
  • Lyophilization : For aqueous solubility, prepare lyophilized powders with cryoprotectants (e.g., trehalose) .
  • Stability Monitoring : Use periodic ¹¹B NMR to detect hydrolysis (disappearance of δ 30 ppm peak indicates degradation) .

Data Contradiction Analysis

Q. Why do computational models predict strong binding affinity, but experimental assays show weak activity?

  • Methodological Answer :

Solvation Effects : Computational models often neglect solvent interactions. Re-run docking with explicit water molecules .

Conformational Flexibility : The cyclopentyl group may adopt multiple rotamers in solution, reducing effective binding. Use NOESY NMR to study dominant conformers .

Membrane Permeability : Poor cellular uptake (logP ~2.5) may limit intracellular efficacy. Derivatize with prodrug motifs (e.g., ester groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.